molecular formula C12H11BrN2O2 B2838279 2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide CAS No. 2034261-80-6

2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide

Cat. No. B2838279
CAS RN: 2034261-80-6
M. Wt: 295.136
InChI Key: IHKZISJVRDJPKH-UHFFFAOYSA-N
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Description

“2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide” is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.059 .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide” consists of a benzamide core with a bromine atom at the 2-position and a 5-methylisoxazole group attached via a methylene bridge .

Scientific Research Applications

Synthesis and Chemical Properties

2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide has been explored in various synthetic chemistry contexts. Its applications are diverse, ranging from the synthesis of novel organic compounds to the study of their potential biological activities. A notable application involves its use in microwave-promoted synthesis methodologies, highlighting its utility in producing complex molecules more efficiently compared to traditional methods. For instance, N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides were synthesized via base-catalyzed direct cyclization, demonstrating a cleaner, more efficient synthesis route under microwave irradiation (Saeed, 2009).

Crystallographic and Theoretical Studies

The compound has also been a subject of detailed crystallographic and theoretical investigations. Studies include the characterization and analysis of its derivatives, revealing insights into their molecular structures and intermolecular interactions. For example, crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide provided valuable information on the supramolecular packing, involving N-H...O hydrogen bonds and C-Br...π intermolecular interactions, alongside theoretical calculations (Polo et al., 2019).

Anticancer Activity

A significant area of research involving 2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide derivatives focuses on their potential anticancer properties. Microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been evaluated for in vitro anticancer activity against various human cancer cell lines, highlighting the promise of these compounds as therapeutic agents (Tiwari et al., 2017).

Antimicrobial Studies

Furthermore, the synthesis of novel derivatives and their antimicrobial screening have been pivotal in identifying new potential treatments for infections. The development of compounds with significant antibacterial and antifungal activities exemplifies the compound's role in advancing antimicrobial research (Narayana et al., 2004).

Future Directions

Future research could focus on exploring the potential applications of “2-bromo-N-((5-methylisoxazol-4-yl)methyl)benzamide” and its derivatives in various fields, such as medicinal chemistry and drug discovery . Further studies could also investigate its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name

2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-9(7-15-17-8)6-14-12(16)10-4-2-3-5-11(10)13/h2-5,7H,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKZISJVRDJPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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